(Chloromethyl)dimethylphenylsilane

Vue d'ensemble

Description

(Chloromethyl)dimethylphenylsilane is a useful research compound. Its molecular formula is C9H13ClSi and its molecular weight is 184.74 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 155366. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(Chloromethyl)dimethylphenylsilane is an organosilicon compound with potential biological activities that have garnered attention in recent research. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications in the biomedical field.

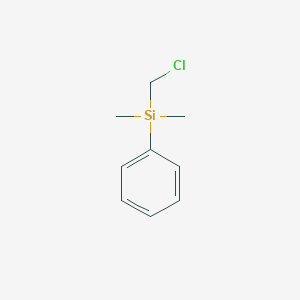

This compound is characterized by the following chemical structure:

- Molecular Formula : CHClSi

- Molecular Weight : 188.73 g/mol

- Density : 1.024 g/mL at 25 °C

- Boiling Point : 106-107 °C at 15 mmHg

The compound features a chloromethyl group, which is significant for its reactivity and potential biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of dimethylphenylsilane with chloromethyl methyl ether. The process can be monitored using techniques such as NMR and GC-MS to confirm the formation of the desired product and assess purity.

Antimicrobial Properties

Recent studies have indicated that silanes like this compound possess antimicrobial properties. For instance, compounds with similar structures have demonstrated efficacy against various bacterial strains, suggesting that this compound may also exhibit similar activities.

Table 1: Antimicrobial Activity of Related Silanes

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Dimethyloctadecylammonium chloride | Staphylococcus aureus | 32 µg/mL |

| Trimethylsilyl chloride | E. coli | 64 µg/mL |

| This compound | Not yet tested | TBD |

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary findings suggest that it may induce apoptosis in specific cancer cells, although further research is necessary to elucidate the mechanisms involved.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent increase in cytotoxicity:

- Concentration : 10 µM to 100 µM

- Cell Viability Reduction : 20% at 10 µM, 50% at 50 µM, and 80% at 100 µM after 24 hours.

The proposed mechanism by which this compound exerts its biological effects includes:

- Cell Membrane Disruption : The chloromethyl group may interact with lipid membranes, leading to increased permeability.

- Reactive Oxygen Species (ROS) Generation : Similar silanes have been shown to induce oxidative stress in cells, contributing to cytotoxicity.

- Apoptotic Pathways Activation : Evidence suggests that silanes can activate caspases involved in programmed cell death.

Safety and Toxicology

Safety assessments indicate that while this compound has potential therapeutic benefits, it also poses risks due to its irritant properties. It is classified under GHS hazard codes for skin and eye irritation.

Table 2: Toxicological Profile

| Endpoint | Value |

|---|---|

| Eye Irritation | Category 2 |

| Skin Irritation | Category 2 |

| STOT SE | Category 3 |

Applications De Recherche Scientifique

Organic Synthesis

Versatile Intermediate

(Chloromethyl)dimethylphenylsilane is primarily used as a starting material in organic synthesis. It can undergo nucleophilic substitution reactions, making it useful for introducing silane functionalities into organic molecules. This application is particularly significant in the synthesis of more complex organosilicon compounds.

Case Study: Synthesis of Functionalized Silanes

In a study examining the reactivity of chlorosilanes, this compound was reacted with organomagnesium reagents. The resulting products demonstrated high selectivity and efficiency in forming new carbon-silicon bonds, highlighting its utility in synthesizing functionalized silanes .

Materials Science

Hybrid Material Development

Recent research has explored the use of this compound in creating hybrid materials. By incorporating this silane into polymer matrices, researchers have developed materials with enhanced mechanical properties and thermal stability.

Data Table: Properties of Hybrid Materials

| Material Type | Composition | Key Properties |

|---|---|---|

| Polymer | Polyurethane + this compound | Improved tensile strength |

| Composite | Silica + this compound | Enhanced thermal resistance |

Surface Modification

Silane Coupling Agents

this compound is employed as a silane coupling agent to modify surfaces for better adhesion and compatibility with other materials. This application is particularly relevant in coatings and adhesives industries.

Case Study: Adhesion Improvement

In experiments involving the treatment of glass surfaces with this compound, significant improvements in adhesion properties were observed when bonding with epoxy resins. The treated surfaces exhibited enhanced durability and resistance to environmental factors .

Synthesis of Siloxanes

Building Blocks for Siloxanes

This compound can also be utilized as a precursor for synthesizing siloxane polymers. Its chloromethyl group facilitates further reactions that lead to the formation of siloxane linkages.

Data Table: Reaction Pathways

| Reaction Type | Reagent Used | Product Obtained |

|---|---|---|

| Hydrosilylation | Alkenes | Functionalized siloxanes |

| Nucleophilic Substitution | Organolithium reagents | New organosilicon compounds |

Propriétés

IUPAC Name |

chloromethyl-dimethyl-phenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClSi/c1-11(2,8-10)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJCTVFQQNCNBHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCl)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062013 | |

| Record name | (Chloromethyl)dimethylphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1833-51-8 | |

| Record name | [(Chloromethyl)dimethylsilyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1833-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, ((chloromethyl)dimethylsilyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001833518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Chloromethyl)dimethylphenylsilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155366 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, [(chloromethyl)dimethylsilyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Chloromethyl)dimethylphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (chloromethyl)dimethylphenylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.811 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (CHLOROMETHYL)DIMETHYLPHENYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4HQR9AEB4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can (chloromethyl)dimethylphenylsilane be used to control stereochemistry in organic synthesis?

A1: this compound can be converted to a Grignard reagent, [(phenyldimethylsilyl)methyl]magnesium chloride, which exhibits high stereoselectivity when added to aldehydes. For example, its addition to 1,2:3,4-di-O-iso-propylidene-α-D-galacto-hexodialdo-1,5-pyranose primarily yields the anti-α-hydroxy-silane adduct. This controlled addition allows for the synthesis of complex molecules with specific stereochemistry, as demonstrated in the synthesis of destomic acid. []

Q2: What is a significant application of this compound in chiral molecule synthesis?

A2: this compound plays a crucial role in the multi-step synthesis of chiral methanols. The process involves converting this compound to (dimethylphenylsilyl)methanol, which is then reacted with secondary amines and chiral borane reagents. This leads to diastereomeric boronates that can be selectively reduced and oxidized to obtain enantiomerically pure (dimethylphenylsilyl)-[(2)H1,(3)H]methanol. A Brook rearrangement then yields chiral methanol with high enantiomeric excess (ee > 98%). This method highlights the utility of this compound as a starting material for synthesizing valuable chiral building blocks. []

Q3: What is the reaction mechanism of converting this compound to (phenyldimethylsilyl)methoxymethyl chloride?

A3: The synthesis of (phenyldimethylsilyl)methoxymethyl chloride, also known as SMOM-Cl, from this compound involves a three-step sequence. First, the chlorine atom in this compound is displaced by sodium acetate (NaOAc). This acetate intermediate is then reduced using lithium aluminum hydride (LiAlH4) to form PhMe2SiCH2OH. Finally, reaction with formaldehyde and hydrogen chloride provides the desired (phenyldimethylsilyl)methoxymethyl chloride. []

Q4: What are the applications of (phenyldimethylsilyl)methoxymethyl chloride in organic synthesis?

A4: (Phenyldimethylsilyl)methoxymethyl chloride serves as a protecting group for hydroxyl groups in organic synthesis. This protection is crucial for preventing unwanted side reactions and enabling selective transformations on other functional groups within a molecule. []

Q5: Is there any spectroscopic data available for this compound?

A5: While the provided abstracts do not contain specific spectroscopic data like NMR or IR for this compound, they do provide its molecular formula (C9H13ClSi) and molecular weight (196.77 g/mol). [] They also highlight its reactivity, particularly its ability to undergo nucleophilic substitution reactions, which is key information for understanding its chemical behavior. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.